Cas no 5538-41-0 (2-Chloro-3,5-dimethylphenol)

2-Chloro-3,5-dimethylphenol is a chlorinated phenolic compound characterized by its substitution pattern of chloro and methyl groups on the aromatic ring. This structure imparts notable antimicrobial properties, making it useful as a preservative or disinfectant in industrial and pharmaceutical applications. Its moderate lipophilicity enhances solubility in organic matrices while retaining efficacy against a broad spectrum of microorganisms. The compound exhibits stability under typical storage conditions and demonstrates compatibility with various formulations. Its selective halogenation and alkylation contribute to controlled reactivity, allowing for targeted use in synthesis or functionalization processes. The balance of steric and electronic effects from its substituents influences its interactions in both biological and chemical contexts.
2-Chloro-3,5-dimethylphenol structure
2-Chloro-3,5-dimethylphenol structure
Product name:2-Chloro-3,5-dimethylphenol
CAS No:5538-41-0
MF:C8H9ClO
MW:156.609461545944
MDL:MFCD09835163
CID:377765
PubChem ID:79667

2-Chloro-3,5-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3,5-dimethylphenol
    • Phenol,2-chloro-3,5-dimethyl-
    • 2-Chlor-3,5-dimethyl-phenol
    • 2-chloro-3,5-dimethyl-phenol
    • 2-chloro-3,5-xylenol
    • 2-Chlor-symm.-m-xylenol
    • 4-Chor-5-oxy-m-xylol
    • EINECS 226-898-6
    • Phenol,2-chloro-3,5-dimethyl
    • DTXSID5063946
    • F11672
    • SCHEMBL3719666
    • 3,5-Xylenol, 2-chloro-
    • FT-0727750
    • AM323UDG3U
    • A857013
    • Phenol, 2-chloro-3,5-dimethyl-
    • 5538-41-0
    • 2-chloro-3,5-di-methylphenol
    • AKOS006327292
    • Phenol, 2-chloro-3,5-dimethyl-; 3,5-Xylenol, 2-chloro- (7CI,8CI); 2-Chloro-3,5-dimethylphenol; 2-Chloro-3,5-xylenol; Chloroxylenol Related Compound A
    • BS-17053
    • UNII-AM323UDG3U
    • CS-0197279
    • NS00033309
    • MFCD09835163
    • ZXPLGLMEXWSLCX-UHFFFAOYSA-N
    • DTXCID7041881
    • MDL: MFCD09835163
    • Inchi: InChI=1S/C8H9ClO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3
    • InChI Key: ZXPLGLMEXWSLCX-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C(=C1)O)Cl)C

Computed Properties

  • Exact Mass: 156.03400
  • Monoisotopic Mass: 156.034193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 1.183
  • Melting Point: 115-116 ºC
  • Boiling Point: 231 ºC
  • Flash Point: 93 ºC
  • Refractive Index: 1.558
  • PSA: 20.23000
  • LogP: 2.66240

2-Chloro-3,5-dimethylphenol Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

2-Chloro-3,5-dimethylphenol Customs Data

  • HS CODE:2908199090
  • Customs Data:

    China Customs Code:

    2908199090

    Overview:

    HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

2-Chloro-3,5-dimethylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB460783-250 mg
2-Chloro-3,5-dimethylphenol; .
5538-41-0
250MG
€248.30 2022-08-31
Chemenu
CM124410-1g
2-chloro-3,5-dimethylphenol
5538-41-0 95%
1g
$269 2023-01-09
Chemenu
CM124410-5g
2-chloro-3,5-dimethylphenol
5538-41-0 95%
5g
$808 2023-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1267949-100mg
2-Chloro-3,5-dimethylphenol
5538-41-0 97%
100mg
¥156.00 2024-05-09
TRC
C366000-25mg
2-Chloro-3,5-dimethylphenol
5538-41-0
25mg
$ 1179.00 2023-09-08
Alichem
A010011443-1g
2-Chloro-3,5-dimethylphenol
5538-41-0 98%
1g
$271.03 2023-09-01
Ambeed
A695355-100mg
2-Chloro-3,5-dimethylphenol
5538-41-0 95%
100mg
$19.0 2025-02-26
Ambeed
A695355-250mg
2-Chloro-3,5-dimethylphenol
5538-41-0 95%
250mg
$38.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EO092-1g
2-Chloro-3,5-dimethylphenol
5538-41-0 95+%
1g
3230CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EO092-250mg
2-Chloro-3,5-dimethylphenol
5538-41-0 95+%
250mg
1226CNY 2021-05-07

2-Chloro-3,5-dimethylphenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Solvents: Water ;  2 h, 30 °C
Reference
Spatial Orientation of Aromatics at Micellar Interface: Selectivity Enhancement in Oxychlorination
Samant, Bhupesh S.; et al, Journal of Dispersion Science and Technology, 2012, 33(7), 1030-1037

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  9-(Methylthio)-1-nonanol Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ;  rt; 2 h, rt; 2 h, rt
1.2 Reagents: Water ;  rt
Reference
Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents
Smith, Keith; et al, Journal of Sulfur Chemistry, 2018, 39(6), 607-621

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorine dioxide Solvents: Dimethylformamide ,  Dichloromethane ;  1 h, 6 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Features of the use of ClO2 in the oxidation of some alkylphenols
Kutchin, A. V.; et al, Russian Chemical Bulletin, 2023, 72(1), 202-212

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Catalysts: Iron chloride (FeCl3) ,  1,3-Propanedithiol, homopolymer ;  2 h, rt; 2 h, rt
1.2 Reagents: Water
Reference
Comparison of cyclic and polymeric disulfides as catalysts for the regioselective chlorination of phenols
Smith, Keith; et al, Journal of Sulfur Chemistry, 2015, 36(1), 74-85

Production Method 5

Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1) Solvents: Toluene ;  4 h, 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Ammonium Salt-Catalyzed Highly Practical Ortho-Selective Monohalogenation and Phenylselenation of Phenols: Scope and Applications
Xiong, Xiaodong ; et al, ACS Catalysis, 2018, 8(5), 4033-4043

Production Method 6

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) ,  Sulfuryl chloride Solvents: Tetrachloroethylene ;  2 h, rt; 2 h, rt
1.2 Solvents: Water
Reference
Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives
Smith, Keith; et al, Journal of Sulfur Chemistry, 2019, 40(5), 529-538

2-Chloro-3,5-dimethylphenol Preparation Products

Additional information on 2-Chloro-3,5-dimethylphenol

Introduction to 2-Chloro-3,5-dimethylphenol (CAS No. 5538-41-0)

2-Chloro-3,5-dimethylphenol, with the chemical formula C₇H₇ClO, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 5538-41-0, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features—comprising a chloro-substituted benzene ring with dimethyl groups at the 3rd and 5th positions—make it a valuable precursor in medicinal chemistry.

The chemical properties of 2-Chloro-3,5-dimethylphenol contribute to its reactivity, enabling its use in diverse synthetic pathways. The presence of the chlorine atom enhances electrophilic aromatic substitution reactions, while the methyl groups provide steric and electronic effects that influence the compound's overall behavior. These characteristics have positioned it as a key building block in the development of novel therapeutic agents.

In recent years, 2-Chloro-3,5-dimethylphenol has been explored for its potential applications in drug discovery. Researchers have leveraged its structural framework to design molecules with antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated its role as a precursor in synthesizing phenolic derivatives that exhibit inhibitory activity against certain enzymes implicated in diseases such as cancer and neurodegeneration.

One of the most compelling aspects of 2-Chloro-3,5-dimethylphenol is its adaptability in medicinal chemistry. The chlorine substituent allows for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling the creation of structurally diverse analogs. These modifications can fine-tune biological activity, solubility, and metabolic stability—critical factors in drug development. Recent advances in synthetic methodologies have further enhanced the efficiency of producing derivatives from this compound, making it an attractive option for industrial applications.

The pharmaceutical relevance of 2-Chloro-3,5-dimethylphenol extends beyond its role as an intermediate. Emerging research suggests its potential in developing novel antimicrobial agents to combat resistant bacterial strains. The phenolic moiety is known for its ability to disrupt bacterial cell walls and interfere with essential metabolic pathways. By incorporating 2-Chloro-3,5-dimethylphenol into drug candidates, scientists aim to overcome existing challenges posed by antibiotic resistance.

Moreover, the agrochemical industry has recognized the utility of 2-Chloro-3,5-dimethylphenol in formulating advanced pesticides and herbicides. Its structural motif is conducive to designing compounds that target specific enzymatic pathways in pests while minimizing environmental impact. Such innovations are crucial in sustainable agriculture, where reducing chemical residues and enhancing crop protection are top priorities.

The synthesis of 2-Chloro-3,5-dimethylphenol itself is a testament to modern organic chemistry techniques. Traditional methods involve chlorination and alkylation reactions on an appropriate aromatic precursor. However, recent developments in catalytic processes have improved yield and purity, making large-scale production more feasible. These advancements not only streamline manufacturing but also reduce waste—a key consideration in green chemistry initiatives.

From a regulatory perspective, handling 2-Chloro-3,5-dimethylphenol (CAS No. 5538-41-0) requires adherence to safety protocols typical for halogenated aromatic compounds. While it is not classified as hazardous under standard conditions, proper storage and handling are essential to prevent unintended reactions or exposure. Industry guidelines emphasize the importance of working in controlled environments with adequate ventilation and personal protective equipment.

The future prospects for 2-Chloro-3,5-dimethylphenol are promising, driven by ongoing research into novel applications and synthetic optimizations. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced therapeutic profiles. As computational chemistry tools become more sophisticated, virtual screening approaches will likely accelerate the discovery process by identifying promising candidates for further experimental validation.

In conclusion,2-Chloro-3,5-dimethylphenol represents a cornerstone compound in modern chemical synthesis with far-reaching implications across pharmaceuticals and agrochemicals. Its versatility as an intermediate underscores its importance in drug development pipelines aimed at addressing global health challenges. As research continues to uncover new possibilities for this compound,CAS No. 5538-41-0 will undoubtedly remain a focal point for innovation in synthetic chemistry.

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(CAS:5538-41-0)2-Chloro-3,5-dimethylphenol
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